molecular formula C23H17BrN2O5 B11111657 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-bromobenzoate

Cat. No.: B11111657
M. Wt: 481.3 g/mol
InChI Key: LKWBFATVFBPBAB-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-BROMOBENZOATE is a complex organic compound that features a combination of benzodioxin and bromobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-BROMOBENZOATE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-BROMOBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin moiety can interact with hydrophobic pockets in proteins, while the hydrazone and bromobenzoate groups can form hydrogen bonds and electrostatic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects .

Properties

Molecular Formula

C23H17BrN2O5

Molecular Weight

481.3 g/mol

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C23H17BrN2O5/c24-19-4-2-1-3-18(19)23(28)31-17-8-5-15(6-9-17)14-25-26-22(27)16-7-10-20-21(13-16)30-12-11-29-20/h1-10,13-14H,11-12H2,(H,26,27)/b25-14+

InChI Key

LKWBFATVFBPBAB-AFUMVMLFSA-N

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.